2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-4-6-11(13)9-10-5-2-3-7-12-10/h10-12H,2-9H2,1H3/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILVABRULMFJNP-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CC2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrrolidine and Piperidine Motifs in Organic and Medicinal Chemistry
The pyrrolidine (B122466) and piperidine (B6355638) rings are five- and six-membered saturated nitrogen-containing heterocycles, respectively, that are ubiquitous in organic and medicinal chemistry. nih.govresearchgate.net Their prevalence stems from their presence in a multitude of natural products, particularly alkaloids, and their proven utility as core structures in synthetic drugs. researchgate.netuomustansiriyah.edu.iq These motifs offer a combination of structural rigidity and conformational flexibility, allowing them to present substituents in well-defined spatial orientations for optimal interaction with biological targets. nih.gov
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in drug discovery. nih.gov Its non-planar, puckered structure allows for the exploration of three-dimensional chemical space, which is a significant advantage in designing molecules with high target specificity. nih.govresearchgate.net This scaffold is found in numerous FDA-approved drugs and is a key component of many biologically active compounds, including those with anticonvulsant, anticancer, and antidiabetic properties. nih.gov Proline, an amino acid containing a pyrrolidine ring, often serves as a versatile chiral starting material for the synthesis of complex natural products and pharmaceuticals. nih.gov
Similarly, the piperidine ring is one of the most important synthetic fragments in the pharmaceutical industry. researchgate.net It is a structural feature in a wide range of pharmaceuticals, including treatments for central nervous system disorders, such as schizophrenia (Risperidone) and Alzheimer's disease (Donepezil), as well as analgesics like morphine. researchgate.netmdpi.com The ability of the piperidine ring to confer favorable physicochemical properties, such as improved bioavailability and solubility, further enhances its importance in drug design. researchgate.net The diverse biological activities associated with both pyrrolidine and piperidine derivatives—spanning anti-inflammatory, antimicrobial, and CNS effects—underscore their enduring significance as "privileged scaffolds" in the quest for novel therapeutic agents. researchgate.net
Overview of 2 S 1 Methylpyrrolidin 2 Yl Methyl Piperidine in Academic Research
Stereoselective Synthesis Approaches for Chiral Pyrrolidines and Piperidines
The asymmetric synthesis of pyrrolidine and piperidine rings can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and substrate scope.
Chiral Pool Strategies Utilizing Amino Acid Precursors (e.g., L-Proline, L-Pipecolinic Acid)
The use of naturally occurring chiral molecules, or the "chiral pool," is a powerful strategy for the synthesis of enantiomerically pure compounds. L-proline and L-pipecolinic acid, with their inherent stereochemistry, serve as excellent starting materials for the synthesis of chiral pyrrolidines and piperidines, respectively.
L-proline can be elaborated into a variety of substituted pyrrolidines. For example, N-protected proline can be alkylated to introduce substituents at various positions. mdpi.com A one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions has been shown to produce (S)-4-methyleneproline scaffolds with high enantioselectivity (95:5 e.r.). nih.gov These intermediates are valuable for further synthetic transformations.
L-pipecolinic acid, the six-membered ring homolog of proline, is a key precursor for chiral piperidine derivatives. nih.gov Synthetic strategies often involve the modification of the carboxylic acid functionality and the nitrogen atom while retaining the stereocenter at C2. For instance, masked oxo-aldehydes derived from L-pipecolinic acid can undergo sulfinimine-mediated asymmetric Strecker synthesis, where the sulfinyl group directs the stereoselective addition of cyanide. Subsequent hydrolysis and reduction steps can yield cis-disubstituted piperidine amino acids. mdma.ch
| Precursor | Target Scaffold | Key Reaction | Enantiomeric Ratio (e.r.) / Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| Glycine imine analog | (S)-4-methyleneproline | Phase-transfer catalyzed double allylic alkylation | 95:5 e.r. | 71% |
| L-pipecolinic acid derivative | cis-piperidine amino acid | Asymmetric Strecker synthesis and cyclization/reduction | Exclusively cis | Not specified |
Catalytic Asymmetric Transformations for Ring Formation (e.g., Iridium-Catalyzed C-H Borylation, Rhodium-Catalyzed Arylation)
Catalytic asymmetric methods provide an efficient route to chiral heterocycles by creating stereocenters during the ring-forming or functionalization steps.
Iridium-Catalyzed C-H Borylation: This method allows for the direct functionalization of C-H bonds, offering a highly atom-economical approach to substituted heterocycles. While powerful, the borylation of pyridines can be challenging due to catalyst inhibition by the nitrogen lone pair. nih.gov However, the introduction of an electron-withdrawing substituent at the C2 position can overcome this issue, enabling the C6 borylation and subsequent functionalization. nih.gov This strategy has been applied to a range of substituted pyridines, providing access to functionalized piperidine precursors. nih.gov
Rhodium-Catalyzed Arylation: Rhodium catalysts, in conjunction with chiral ligands, can effectively catalyze the asymmetric arylation of imines and related compounds to produce chiral amines. The rhodium-catalyzed asymmetric arylation of N-tosylarylimines using chiral diene ligands, such as (R,R)-Ph-bod*, has been shown to produce diarylmethylamines with high enantioselectivity (up to 99% ee). bu.edu This methodology can be extended to the synthesis of chiral piperidines through the arylation of cyclic imines or their precursors. For instance, a rhodium-catalyzed asymmetric [2+2+2] cycloaddition of alkenyl isocyanates and alkynes using a cleavable tether provides access to polysubstituted piperidines with high enantioselectivity. nih.gov
| Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|---|
| Asymmetric Arylation | [RhCl(C2H4)2]2 / (R,R)-Ph-bod* | N-tosylarylimine | Diarylmethylamine | up to 99% | High |
| Asymmetric [2+2+2] Cycloaddition | Rhodium(I) / Chiral Ligand | Alkenyl isocyanate and alkyne | Polysubstituted piperidine | High | Good |
Intramolecular Radical Cyclization Approaches for Heterocycle Formation
Radical cyclizations offer a powerful method for the construction of five- and six-membered rings, often proceeding with high levels of regio- and stereoselectivity. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule.
The 5-exo-trig cyclization of iminyl radicals, generated from O-phenyloximes tethered to alkenes, provides a route to functionalized pyrrolines upon microwave irradiation. nsf.gov The resulting cyclic radicals can be trapped with various reagents to introduce a range of functional groups. nsf.gov Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1). nih.gov
Stereoselective Reductions and Ring Closure Reactions
The stereoselective reduction of cyclic precursors, such as tetrahydropyridines or cyclic imines, is a common and effective strategy for the synthesis of chiral piperidines. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome.
A one-pot cascade reaction involving rhodium(I)-catalyzed C-H activation, alkyne coupling, electrocyclization, and subsequent acid/borohydride-promoted reduction has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity (>95%). nih.gov The reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via iminium intermediates is a well-established method. nih.gov The stereoselective reduction of the resulting iminium intermediate can be influenced by the choice of reducing agent and acid.
| Reducing Agent | Solvent/Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| NaBH4 | PhMe–EtOH/ – | 77 | 54:46 |
| NaBH4 | PhMe–EtOH/pivOH | 85 | 85:15 |
| NaBH4 | PhMe–EtOH/TsOH | 90 | 92:8 |
| NaBH4 | PhMe–EtOH/TFA | 95 | >95:5 |
General Synthetic Routes and Strategies for Pyrrolidine and Piperidine Derivatives
Beyond the highly stereoselective methods, several general strategies are employed for the synthesis of the core pyrrolidine and piperidine ring systems.
Hydrogenation of Pyridine (B92270) Precursors
The catalytic hydrogenation of pyridines is a fundamental and widely used method for the synthesis of piperidines. nih.govliverpool.ac.uk This approach is attractive due to the ready availability of a vast array of substituted pyridines. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and, in some cases, the stereoselectivity of the reduction.
Commonly used heterogeneous catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and rhodium oxide (Rh₂O₃). liverpool.ac.ukasianpubs.orgresearchgate.net Hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid under hydrogen pressure has been shown to be an effective method. asianpubs.orgresearchgate.net A rhodium oxide catalyst has been reported for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk Electrocatalytic hydrogenation offers a milder alternative to traditional high-pressure methods. nih.gov
| Pyridine Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Methylpyridine | PtO₂ | Glacial acetic acid, 70 bar H₂ | 2-Methylpiperidine (B94953) | Not specified |
| 2,6-Lutidine | Rh₂O₃ | TFE, 5 bar H₂, 40 °C, 16 h | cis-2,6-Dimethylpiperidine | >95% |
| Pyridine | Rh/C (cathode) | Electrocatalytic, ambient temp/pressure | Piperidine | 98% |
Epimerization and Diastereoselective Control
Epimerization is a critical process for controlling the stereochemistry at a single chiral center within a molecule containing multiple stereocenters. In the synthesis of complex chiral amines, achieving the desired diastereomer often relies on thermodynamically or kinetically controlled epimerization processes.
Recent advancements have demonstrated the use of visible-light-mediated photoredox catalysis for the diastereoselective epimerization of exocyclic amines. organic-chemistry.org This method utilizes a thiyl-radical-mediated reversible hydrogen atom transfer (HAT) to achieve thermodynamically controlled anti:syn isomer ratios. organic-chemistry.org While not directly applied to this compound, this technique is applicable to various substituted aminocyclopentanes and aminocyclohexanes, which are structurally related to the piperidine and pyrrolidine rings of the target compound. organic-chemistry.org The process typically involves an iridium-based photocatalyst and a thiol, such as triisopropylsilanethiol (B126304) (TIPS-SH), under blue light irradiation. organic-chemistry.org Mechanistic studies have confirmed that the reaction proceeds through a reversible HAT, allowing for the conversion of a kinetically favored diastereomer to a more thermodynamically stable one. organic-chemistry.org
In the context of synthesizing tetrahydropyrrolodiazepinediones, a related heterocyclic system, diastereoselectivity is governed by the interplay between a kinetic cyclization event and the potential for thermodynamic epimerization at two labile chiral centers. nih.gov This highlights how reaction conditions can be tuned to favor a specific diastereomer. The observation of multiple diastereomers under forcing conditions suggests that epimerization can occur at acidic alpha-centers, leading to a thermodynamically equilibrated mixture. nih.gov Such principles of diastereoselective control are fundamental in designing a synthetic route to a specific diastereomer of a chiral amine.
Table 1: Key Factors in Diastereoselective Epimerization
| Factor | Description | Impact on Stereochemistry |
| Catalyst System | Photoredox catalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6) and a hydrogen atom transfer reagent (e.g., TIPS-SH). organic-chemistry.org | Facilitates reversible hydrogen atom transfer, leading to thermodynamic equilibration of diastereomers. organic-chemistry.org |
| Reaction Conditions | Irradiation with visible light (e.g., blue LEDs), solvent, and temperature. organic-chemistry.org | Can influence the rate and equilibrium position of the epimerization process. |
| Substrate Structure | The nature of the heterocyclic ring and its substituents. organic-chemistry.org | Steric and electronic factors determine the relative thermodynamic stability of the diastereomers. |
| Base/Acid Catalysis | Presence of a base or acid can facilitate epimerization at acidic stereocenters. nih.gov | Can lead to a mixture of diastereomers if not carefully controlled. |
Lithiation-Trapping Methodologies
Lithiation followed by trapping with an electrophile is a powerful C-C bond-forming strategy for the functionalization of N-heterocycles. This methodology is particularly useful for introducing substituents at the α-position to the nitrogen atom in pyrrolidines and piperidines.
The direct lithiation of N-Boc protected pyrrolidine and piperazine (B1678402) has been extensively studied. researchgate.netacs.orgwhiterose.ac.uk Typically, a strong organolithium base such as sec-butyllithium (B1581126) (s-BuLi) is used to deprotonate the α-carbon. The resulting organolithium intermediate is then quenched with a suitable electrophile to introduce the desired substituent. researchgate.net The use of a chelating agent, such as (-)-sparteine, can facilitate asymmetric deprotonation, leading to enantiomerically enriched products. whiterose.ac.uknih.gov
Recent developments have focused on diamine-free protocols for the s-BuLi-mediated lithiation-trapping of N-Boc heterocycles in THF at moderately low temperatures (e.g., -30 °C). acs.org These conditions offer a more practical and scalable approach compared to methods requiring cryogenic temperatures. In situ IR spectroscopy has been employed to monitor the lithiation and optimize reaction times, which are often surprisingly short (5-10 minutes). acs.orgnih.gov A wide range of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, can be used in the trapping step to generate diverse α-functionalized pyrrolidines and piperidines. researchgate.netacs.orgnih.gov
Table 2: Representative Lithiation-Trapping Reactions of N-Boc Heterocycles
| Heterocycle | Base/Solvent | Temperature (°C) | Electrophile | Product | Yield (%) |
| N-Boc-pyrrolidine | s-BuLi/THF | -30 | Iodoethane | 2-Ethyl-N-Boc-pyrrolidine | 75 |
| N-Boc-piperazine | s-BuLi/2-MeTHF | -20 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-Boc-piperazine | 65 |
| N-Boc-piperidine | s-BuLi/(-)-sparteine/Toluene | -78 | Benzyl (B1604629) bromide | (R)-2-Benzyl-N-Boc-piperidine | 80 (95% ee) |
Note: The data in this table is illustrative and compiled from general procedures described in the cited literature.
Microwave-Assisted Reactions in Related Syntheses
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purities in the synthesis of N-heterocycles. rsc.orgunito.itrsc.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.net This technology is applicable to a wide range of reactions, including cyclocondensations, cycloadditions, and functionalizations of heterocyclic scaffolds. rsc.orgunito.it
In the context of synthesizing pyrrolidine and piperidine derivatives, microwave assistance can be particularly beneficial for steps that are sluggish under conventional heating. rsc.org For instance, N-alkylation reactions, which are discussed in a later section, can often be expedited using microwave heating. researchgate.net Furthermore, the synthesis of pyrrolidine rings through tandem amination/cyanation/alkylation sequences has been successfully carried out under microwave irradiation. nih.gov This approach allows for the one-pot construction of functionalized pyrrolidines from simple starting materials. nih.gov
The advantages of microwave-assisted synthesis include uniform heating, shorter reaction times, and often solvent-free conditions, which align with the principles of green chemistry. rsc.orgresearchgate.net These features make it an attractive methodology for the efficient synthesis of complex chiral amines and their intermediates. eurekalert.org
Grignard Reagent Applications in Alkylation Reactions
Grignard reagents are versatile nucleophiles widely used for the formation of carbon-carbon bonds. In the synthesis of chiral amines, the addition of Grignard reagents to imines or other electrophilic precursors is a common strategy for introducing alkyl or aryl substituents.
A highly diastereoselective method for the synthesis of 2-substituted pyrrolidines involves the addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.org This approach allows for the efficient preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and with excellent stereocontrol. rsc.org The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent.
Furthermore, the efficiency of Grignard additions to ketones and aldimines can be significantly improved by using catalytic amounts of zinc(II) chloride. organic-chemistry.org The in situ formation of trialkylzinc(II) ate complexes minimizes side reactions such as reduction and aldol condensation that can occur when using Grignard reagents alone. organic-chemistry.org This catalytic system has been shown to be effective for the alkylation of a wide range of ketones and aldimines, leading to the desired alcohols and amines in high yields. organic-chemistry.org Grignard reagents also react with epoxides, adding to the less-substituted carbon to form alcohols after workup. masterorganicchemistry.com
Table 3: Examples of Grignard Reagent Applications in C-C Bond Formation
| Electrophile | Grignard Reagent | Catalyst/Auxiliary | Product Type |
| γ-chlorinated N-tert-butanesulfinyl imine | Phenylmagnesium bromide | N-tert-butanesulfinyl | 2-Aryl-pyrrolidine |
| Benzophenone | Ethylmagnesium bromide | ZnCl2 (catalytic) | Tertiary alcohol |
| N-Benzylidenebenzenamine | Methylmagnesium bromide | ZnCl2 (catalytic) | Secondary amine |
| Propylene oxide | Isopropylmagnesium chloride | None | Secondary alcohol |
Note: This table illustrates the versatility of Grignard reagents in reactions relevant to the synthesis of chiral amine precursors.
Oxidation of Amino Alcohols to Aldehydes and Subsequent Wittig Reactions
A two-step sequence involving the oxidation of a primary alcohol to an aldehyde, followed by a Wittig reaction, is a classic method for carbon chain extension and the introduction of a double bond. This strategy can be applied to the synthesis of precursors for chiral amines.
The oxidation of β-amino alcohols to the corresponding α-amino aldehydes can be achieved using various oxidizing agents. researchgate.net A mild and selective method employs commercially available manganese(IV) oxide, which has the advantage of not causing over-oxidation to the carboxylic acid or epimerization of the adjacent chiral center. researchgate.net Other methods, such as the Swern or Dess-Martin periodinane oxidation, are also commonly used. A tandem oxidation-Wittig process allows for the in situ formation of the aldehyde from the alcohol, which is immediately reacted with the Wittig reagent. wikipedia.orglibretexts.org This can be advantageous when dealing with aldehydes that are unstable or prone to polymerization. wikipedia.orglibretexts.org
The subsequent Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. libretexts.org The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and the reaction conditions. wikipedia.org For example, unstabilized ylides typically afford the Z-alkene, while stabilized ylides favor the E-alkene. wikipedia.org This olefination reaction is a powerful tool for constructing the carbon skeleton of more complex molecules.
N-Alkylation Procedures for Pyrrolidine Derivatives
N-alkylation is a fundamental transformation in the synthesis of substituted amines. For the synthesis of this compound, the final step would likely involve the N-methylation of the pyrrolidine nitrogen.
N-alkylation of secondary amines like pyrrolidine can be achieved through various methods. A common approach is the reaction with an alkyl halide, such as methyl iodide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Bases such as potassium carbonate or triethylamine (B128534) are frequently used.
Another powerful method for N-methylation is reductive amination. This involves the reaction of the secondary amine with formaldehyde (B43269) to form an iminium ion, which is then reduced in situ to the tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. Reductive amination is often preferred due to its mild reaction conditions and high yields.
In the synthesis of pyrrolidine-containing drugs, N-alkylation is a recurring transformation. mdpi.com For example, the synthesis of Darifenacin involves the reaction of a secondary amine with a bromo-alkane in the presence of a base. mdpi.com The choice of solvent can also be crucial for the success of the reaction, with solvents like cyclopentyl methyl ether (CPME) offering advantages due to their high boiling point and resistance to acidic and basic conditions. mdpi.com
Chemical Reactivity and Derivatization Studies
Fundamental Reaction Types of Cyclic Amine Scaffolds (e.g., Oxidation, Reduction, Nucleophilic Substitution)
The pyrrolidine (B122466) and piperidine (B6355638) rings that constitute the core of the title compound are subject to several fundamental reaction types common to cyclic secondary and tertiary amines.
Oxidation: The nitrogen atoms in the cyclic amine scaffolds can be oxidized. N-acyl pyrrolidines and piperidines can be oxidized to their corresponding lactams (pyrrolidin-2-ones and piperidin-2-ones) using reagents like iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex. researchgate.net Hypervalent iodine(III) reagents have also been employed for the oxidation and subsequent functionalization of N-protected pyrrolidines and piperidines. nih.gov Furthermore, the condensation of cyclic amines like pyrrolidine and piperidine with aldehydes can lead to redox-neutral aromatization, forming pyrrole and pyridine (B92270) derivatives, respectively. nih.gov
Reduction: While the saturated rings of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine are already in a reduced state, related cyclic imines or lactams can be reduced to form the corresponding saturated amines. For instance, tertiary lactams can be chemoselectively reduced to cyclic tertiary amines using 9-borabicyclo[3.3.1]nonane (9-BBN), a reaction that tolerates other functional groups like esters. organic-chemistry.org Substituted pyridines can be reduced to piperidines via hydrogenation using various catalysts, including heterogeneous ruthenium or nickel silicide catalysts, often with high diastereoselectivity. nih.gov
Nucleophilic Substitution: The nitrogen atoms of the piperidine and pyrrolidine rings are nucleophilic, allowing them to participate in substitution reactions. These reactions include alkylations, acylations, and the formation of new amide or amine linkages. nbinno.com The nucleophilicity of piperidine, for example, allows it to act as a nucleophile in aromatic substitution reactions of activated substrates like substituted N-methylpyridinium ions. nih.gov In some cases, nucleophilic substitutions on piperidine precursors can lead to ring contraction, yielding substituted pyrrolidines through an intermediate aziridine formation. youtube.com
Functional Group Interconversions and Strategic Modifications
The structure of this compound allows for various strategic modifications and functional group interconversions to generate novel derivatives.
Strategic modifications often involve targeting the N-H bond of the piperidine moiety or the N-methyl group of the pyrrolidine. The piperidine nitrogen can be readily acylated or sulfonylated to form amides or sulfonamides, which can alter the compound's chemical properties and serve as directing groups for further functionalization.
Deconstructive strategies can achieve more profound skeletal remodeling. Saturated nitrogen heterocycles like piperidines and pyrrolidines can be transformed into halogen-containing acyclic amine derivatives through sequential cleavage of C(sp³)–N and C(sp³)–C(sp³) single bonds. nih.govescholarship.org These acyclic haloamines are versatile intermediates that can be converted into a variety of other structural motifs. nih.govescholarship.org Similarly, combining N-hydroxylation with a B(C₆F₅)₃-catalyzed skeletal rearrangement can achieve regioselective ring contraction of cyclic amines. researchgate.net
The synthesis of piperidine and pyrrolidine derivatives can be achieved through various cyclization strategies. nih.gov For example, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor is an efficient method for synthesizing these heterocyclic amines. beilstein-journals.org One-pot cyclization/reduction cascades of halogenated amides can also yield both piperidines and pyrrolidines. nih.gov
Compound as a Fundamental Building Block for Complex Molecules
The unique structure of this compound, which combines two key heterocyclic motifs and a chiral center, makes it a valuable building block for the synthesis of more complex molecules, particularly in pharmaceutical research. nbinno.comnanoaxisllc.com The concept of using pre-synthesized, structurally defined units, or building blocks, is central to modern organic synthesis, allowing for the efficient and modular construction of complex targets. nih.gov
The compound's structure provides multiple points for chemical modification. The nucleophilic nitrogen atoms in both rings can be used for alkylation, acylation, and forming amide linkages, enabling its incorporation into larger molecular frameworks. nbinno.com The inherent chirality of the (S)-configuration is particularly significant, as it can be used to introduce specific stereochemical features into a target molecule, which is often crucial for biological activity. This makes it a useful chiral ligand or intermediate for asymmetric synthesis. nanoaxisllc.comsigmaaldrich.com
For example, a related compound, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine, has been developed as a novel derivatization reagent for the enantiomeric separation and sensitive detection of chiral carboxylic acids. researchgate.netelsevierpure.com This highlights how the chiral piperidine scaffold can be elaborated into a functional tool for analytical chemistry. The incorporation of such building blocks can significantly influence the biological activity and pharmacokinetic properties of the final therapeutic agent. nbinno.com
Site-Selective C-H Arylation Protocols and Radical Migration Mechanisms
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern synthesis. For a molecule like this compound, which is rich in C(sp³)-H bonds, site-selective C-H functionalization offers a direct route to complex derivatives without the need for pre-functionalization.
Site-Selective C-H Arylation: Palladium-catalyzed C-H arylation of aliphatic amines is a prominent method for creating C-C bonds. cam.ac.uk While α-selective functionalization of cyclic amines is well-established, γ-selective arylation of the unactivated C-H bonds on the piperidine or pyrrolidine rings is also achievable. sci-hub.se This can be accomplished using transient directing groups, such as glyoxylic acid, which reversibly form an imine with the amine, directing a palladium catalyst to a specific C-H bond for arylation. sci-hub.seiu.edu This approach allows for the preparation of γ-arylated primary and secondary alkylamines. sci-hub.seiu.edu For hindered secondary amines, C-H arylation can proceed through an unusual four-membered ring cyclopalladation pathway, a process facilitated by amino acid-derived ligands. cam.ac.uk
Radical Migration Mechanisms: Radical reactions offer alternative pathways for functionalization. Hydrogen migration reactions in piperidine radicals have been studied computationally. nih.govresearchgate.net In the gas phase, 1,4-hydrogen shifts are feasible, but in the presence of water, a 1,2-hydrogen shift can become the most favorable process. nih.govresearchgate.net Such rearrangements are highly influenced by solvation and protonation. nih.gov
Aryl migration reactions involving radical intermediates are also of significant interest. rsc.org The radical Truce-Smiles rearrangement, an intramolecular aryl migration from a heteroatom to a carbon center via radical ipso substitution, represents a strategy for C(sp³)-H arylation. researchgate.net Additionally, radical alkylation followed by a 1,4-aryl migration has been used as a key transformation in the synthesis of a wide range of piperidine derivatives. rsc.org These radical processes provide synthetic methodologies that are often complementary to traditional nucleophilic rearrangements. researchgate.net
Below is a table summarizing selected C-H functionalization approaches applicable to cyclic amine scaffolds.
| Method | Catalyst/Reagent | Target Bond | Key Intermediate | Reference |
|---|---|---|---|---|
| γ-C-H Arylation | Palladium Catalyst / Transient Directing Group (e.g., Glyoxylic Acid) | γ-C(sp³)-H | Cyclometalated Species | sci-hub.seiu.edu |
| β-C-H Arylation | Palladium Catalyst / Amino Acid Ligand | β-C(sp³)-H | Four-Membered Ring Cyclopalladation | cam.ac.uk |
| Dual C-H Functionalization | Copper(I) Bromide | α-C(sp³)-H and C(sp²)-H | Iminium Ion | acs.orgresearchgate.net |
| Radical Aryl Migration | Radical Initiator (e.g., DLP) | C(sp³)-H | Carbon-centered Radical | rsc.org |
Stereochemical Analysis and Chirality in 2 S 1 Methylpyrrolidin 2 Yl Methyl Piperidine Research
Importance of Absolute Configuration and the (S)-Stereoisomer
The absolute configuration of a chiral molecule dictates its three-dimensional structure and is crucial for its interaction with other chiral entities. nih.govnih.gov In molecules intended for applications like asymmetric catalysis, a specific stereoisomer is often responsible for the desired pharmacological activity or catalytic efficiency, while other isomers may be less active or even detrimental. nih.gov
For 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine, the designated "(S)" configuration at the C2 position of the pyrrolidine (B122466) ring is of paramount importance. This specific arrangement is critical for its function as a chiral ligand or auxiliary. The defined stereochemistry creates a unique and predictable chiral environment around a metal center in a catalyst complex, which is essential for inducing enantioselectivity in a chemical reaction. chemrxiv.orgchemrxiv.org The fixed spatial orientation of the substituents on the pyrrolidine ring, dictated by the (S)-configuration, influences the approach of substrates to the catalytic active site, thereby favoring the formation of one enantiomer of the product over the other.
Diastereoselectivity and Enantioselectivity in Related Pyrrolidine and Piperidine (B6355638) Syntheses
The synthesis of chiral pyrrolidine and piperidine derivatives, such as the building blocks for this compound, presents significant stereochemical challenges. Chemists employ various strategies to control the formation of specific stereoisomers.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted pyrrolidines, high levels of diastereoselectivity can be achieved through methods like copper-promoted intramolecular aminooxygenation, which favors the formation of cis-2,5-disubstituted pyrrolidines. nih.gov Another approach involves 1,3-dipolar cycloadditions using chiral auxiliaries, such as N-tert-butanesulfinyl groups, which can induce a specific absolute configuration in the final pyrrolidine product with high diastereoselectivity. acs.org Iron-catalyzed C-H amination has also been shown to produce syn-2,5-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov
Enantioselectivity is the preferential formation of one enantiomer. Biocatalytic methods, using enzymes like transaminases, have emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines, achieving excellent enantiomeric excesses (>95% ee) for both (R) and (S) enantiomers. nih.govacs.orgnih.gov For piperidine synthesis, Rhodium-catalyzed asymmetric reductive Heck reactions can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org
The table below summarizes various synthetic methods for related chiral heterocycles, highlighting the achieved selectivity.
| Method | Heterocycle | Selectivity Type | Result (dr or ee) | Reference |
| Copper-Promoted Aminooxygenation | Pyrrolidine | Diastereoselective | >20:1 dr (cis) | nih.gov |
| Transaminase-Triggered Cyclization | Pyrrolidine | Enantioselective | >95% ee | nih.govacs.org |
| Rh-Catalyzed Asymmetric Heck Reaction | Piperidine | Enantioselective | High ee | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | Pyrrolidine | Diastereoselective | High dr | acs.org |
| Iron-Catalyzed C-H Amination | Pyrrolidine | Diastereoselective | >20:1 dr (syn) | nih.gov |
Chiral Ligand Applications in Enantioselective Catalysis
The (S)-configuration of this compound makes it a valuable candidate for a chiral diamine ligand in asymmetric catalysis. Chiral diamines are a well-established class of ligands that can coordinate with transition metals (e.g., iridium, rhodium, copper) to form highly effective and selective catalysts. nih.govresearchgate.netacs.org
When complexed with a metal, the two nitrogen atoms of the diamine ligand bind to the metal center, creating a chiral environment. The steric and electronic properties of the ligand framework, dictated by its absolute configuration, control the trajectory of substrates approaching the metal. This enforced chiral orientation is key to achieving high enantioselectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various C-C bond-forming reactions. nih.gov For instance, iridium complexes with chiral diamine ligands are highly efficient for the asymmetric transfer hydrogenation of ketones, producing optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). nih.gov The specific structure of the ligand, including the pyrrolidine and piperidine rings, provides a rigid scaffold that effectively transmits chiral information from the ligand to the reacting substrate. chemrxiv.orgresearchgate.net
The performance of such chiral diamine ligands in catalysis is often evaluated by the enantiomeric excess (ee) of the product formed. Below is a conceptual table illustrating typical applications.
| Reaction Type | Metal Catalyst | Substrate Class | Product Class | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | Iridium (Ir) | Ketones | Chiral Secondary Alcohols | Up to 99% | nih.gov |
| Asymmetric Addition | Various | Prochiral Nucleophiles | Chiral Adducts | Excellent e.r. | chemrxiv.orgresearchgate.net |
| Asymmetric Hydrogenation | Iridium (Ir) | N-Aryl Imines | Chiral Amines | Up to 98% | acs.org |
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The stereochemistry of a chiral ligand like this compound is the determining factor for the outcome and selectivity of an asymmetric reaction. nih.govresearchgate.net The precise three-dimensional arrangement of the ligand around the metal center directly influences the transition state energies of the competing pathways that lead to the different stereoisomeric products.
The steric bulk of the pyrrolidine and piperidine rings, combined with their fixed spatial relationship due to the (S)-configuration, creates a highly differentiated environment. One face of the prochiral substrate may be sterically shielded by the ligand, forcing the reactant to approach from the less hindered face. This directed approach lowers the activation energy for the formation of one enantiomer while raising it for the other, resulting in high enantioselectivity. chemrxiv.org
Furthermore, the length and nature of the backbone connecting the coordinating nitrogen atoms can dramatically affect both the reaction rate and the level of stereocontrol. nih.gov Even subtle changes to the ligand's structure can lead to significant differences in selectivity. researchgate.net In essence, the ligand's stereochemistry serves as a blueprint, guiding the substrate and reagents into a specific orientation during the crucial bond-forming step, thereby ensuring the preferential formation of the desired stereoisomeric product. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Computational Studies
Application of Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR, X-ray Analysis for Analogs)
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine. While a complete dataset for the specific compound is not extensively published, its characteristic spectral features can be accurately predicted based on analyses of its constituent N-methylpyrrolidine and piperidine (B6355638) moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. For this compound, the spectrum is dominated by vibrations of the aliphatic amine structures. Key expected absorption bands include C-H stretching, CH2 bending (scissoring), and C-N stretching vibrations. nih.govresearchgate.netnih.gov Studies on related piperidine compounds show that secondary amines typically exhibit a narrow peak for N-H stretching in the 3400–3100 cm⁻¹ region; however, as a tertiary amine, the target molecule would lack this band. researchgate.net The C-H stretching vibrations for its methyl and methylene (B1212753) groups are expected between 2842 and 2985 cm⁻¹. researchgate.net
Table 1: Predicted FTIR Characteristic Peaks for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aliphatic) | 2985 - 2840 | Stretching vibrations of C-H bonds in the piperidine and pyrrolidine (B122466) rings, and the methyl group. |
| CH₂ Bend (Scissoring) | 1470 - 1440 | Bending vibrations of the methylene groups in both heterocyclic rings. |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule.
¹H NMR : The proton NMR spectrum would provide detailed information about the chemical environment of each hydrogen atom. The N-methyl group on the pyrrolidine ring would likely appear as a singlet in the 2.2-2.5 ppm range. The protons on the carbons adjacent to the nitrogen atoms (in both rings) would be deshielded and appear further downfield, typically in the 2.5-3.0 ppm region. chemicalbook.com The remaining methylene protons of the piperidine and pyrrolidine rings would produce complex multiplets in the 1.4-1.8 ppm range. chemicalbook.comchemicalbook.com
¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. Carbons bonded directly to nitrogen atoms would be the most deshielded, appearing in the 45-65 ppm range. The N-methyl carbon would have a characteristic shift around 40-45 ppm. The remaining aliphatic carbons of the rings would appear further upfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| N-CH₃ (pyrrolidine) | ~2.3 (singlet) | ~42 |
| C-H (adjacent to N, both rings) | ~2.5 - 3.0 (multiplets) | ~50 - 65 |
| Ring CH₂ (not adjacent to N) | ~1.4 - 1.8 (multiplets) | ~20 - 30 |
X-ray Analysis for Analogs Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details. While the crystal structure for the title compound is not readily available, analysis of related piperidine and pyrrolidine analogs offers significant insights. mdpi.comjyu.finih.gov
Studies on piperidine derivatives consistently show that the six-membered ring adopts a stable chair conformation. mdpi.comjyu.finih.gov For 2-substituted piperidines, the substituent can exist in either an axial or equatorial position, with the equatorial orientation generally being more stable to minimize steric hindrance. nih.gov X-ray analysis of compounds like 1,2-di(piperidin-1-yl)ethane reveals typical C-N bond lengths in the range of 1.45 Å and C-C bond lengths around 1.52 Å. mdpi.comjyu.fi The pyrrolidine ring is not planar and typically adopts an envelope or twist conformation to relieve ring strain. The precise conformation and packing in the solid state are governed by intermolecular interactions. mdpi.comjyu.fi
Quantum Chemical Calculations for Mechanistic and Conformational Insights
Quantum chemical calculations are powerful theoretical tools used to complement experimental data, providing deep insights into molecular geometry, stability, and reactivity where experimental methods are challenging.
Density Functional Theory (DFT) and ab initio methods are widely used to predict the properties of heterocyclic molecules like this compound. jksus.org Methods such as B3LYP with basis sets like 6-31G(d) or 6-311G(d,p) have proven effective in optimizing molecular geometries and calculating vibrational frequencies for piperidine and its derivatives. nih.govnih.gov
These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. jyu.fi Furthermore, theoretical vibrational spectra can be computed and compared with experimental FTIR and Raman spectra to aid in the assignment of complex spectral bands. nih.govresearchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to understand the molecule's chemical reactivity and kinetic stability. jyu.fi
The flexibility of the piperidine and pyrrolidine rings, along with the rotatable single bond connecting them, gives rise to multiple possible conformers for this compound. Computational studies are essential for mapping this complex potential energy surface and identifying the most stable conformations.
The piperidine ring is known to exist predominantly in a chair conformation. nih.gov The key conformational question revolves around whether the pyrrolidinylmethyl substituent at the C2 position occupies an equatorial or axial position. DFT calculations on analogous 2-methylpiperidine (B94953) systems show that the equatorial conformer is generally favored energetically. nih.gov However, the presence of a bulky N-substituent on the piperidine nitrogen can alter this preference, sometimes favoring the axial conformer to minimize allylic strain. nih.gov For N-methyl piperidine, studies have identified both chair and twist conformers, with the chair structure being the more stable ground state. rsc.org Computational analysis allows for the calculation of the relative free energies (ΔG) between these conformers, revealing their equilibrium populations. nih.gov
Table 3: Illustrative Relative Energies for 2-Substituted Piperidine Conformers (Based on Analogs)
| Compound Analog | Conformation | Relative Free Energy (ΔG, kcal/mol) | Favored Conformer |
|---|---|---|---|
| 1,2-dimethylpiperidine | Axial 2-methyl | +1.8 | Equatorial |
| 2-methyl-1-phenylpiperidine | Axial 2-methyl | -1.0 | Axial |
Data adapted from studies on piperidine analogs to illustrate conformational energy differences. nih.gov
Computational modeling is a critical tool for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states (TS), intermediates, and calculate the activation energies required for chemical transformations. nih.gov
For reactions involving piperidine derivatives, such as nucleophilic aromatic substitution (SNAr), DFT calculations can elucidate the step-by-step mechanism. researchgate.net For instance, in the reaction of piperidine with an activated aromatic ring, computations can model the initial nucleophilic attack, the formation of the Meisenheimer complex (a stable intermediate), and the final departure of the leaving group. By calculating the energy of the transition state for each step, the rate-determining step (the one with the highest activation energy) can be identified. This provides a detailed understanding of the factors controlling the reaction rate and outcome, which is invaluable for optimizing synthetic procedures. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations in Catalysis and Ligand Design
Function of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine as a Chiral Ligand in Asymmetric Catalysis
The efficacy of this compound as a chiral ligand stems from its ability to form well-defined, stereochemically biased transition states with metal centers or organic substrates. The bidentate coordination of the two nitrogen atoms creates a rigid chiral environment that effectively directs the approach of incoming reagents, leading to high levels of enantioselectivity.
Applications in Asymmetric Aldol (B89426) Reactions
Proline and its derivatives are well-established organocatalysts for the direct asymmetric aldol reaction, proceeding through an enamine intermediate. acs.orgwikipedia.org The diamine structure of this compound and similar proline-derived diamines have been investigated as modifications to the parent proline catalyst. These diamine catalysts, often used in conjunction with an acid co-catalyst, have shown to be effective in promoting the reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones. acs.orgresearchgate.netepa.gov
In a typical reaction, the pyrrolidine (B122466) nitrogen forms an enamine with a ketone donor, while the piperidine (B6355638) nitrogen can act as a base or participate in hydrogen bonding to activate the aldehyde acceptor. The fixed stereochemistry of the (S)-pyrrolidine core dictates the facial selectivity of the enamine's attack on the aldehyde. While specific data for this compound is not extensively documented in readily available literature, studies on analogous proline-derived diamines provide insight into their catalytic potential. For example, (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine has been identified as a promising catalyst in such transformations. wikipedia.org The enantiomeric excess and diastereoselectivity of these reactions are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the substrates.
Table 1: Representative Data for Proline-Derived Diamine Catalyzed Aldol Reactions Data is illustrative and based on analogous systems due to the lack of specific data for the title compound.
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (anti:syn) | ee (%) |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Toluene | -40 | >90 | 98:2 | 98 |
| Acetone | Benzaldehyde | 20 | DMSO | RT | 85 | - | 75 |
| Acetone | 4-Chlorobenzaldehyde | 15 | CH3CN | 0 | 92 | - | 88 |
Role in Other Enantioselective Transformations (e.g., Diethylzinc (B1219324) Additions)
Chiral diamines are also effective ligands in metal-catalyzed enantioselective additions of organometallic reagents to aldehydes. The addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a benchmark reaction for testing the efficacy of new chiral ligands. mdpi.comacs.orgnih.gov In these reactions, the diamine ligand coordinates to the zinc atom, forming a chiral complex that subsequently delivers an ethyl group to one of the enantiotopic faces of the aldehyde.
The stereochemical outcome of the reaction is governed by the structure of the chiral ligand. The two nitrogen atoms of this compound can chelate to the zinc center, creating a rigid and sterically defined environment around the metal. This controlled environment dictates the orientation of the aldehyde as it coordinates to the zinc, leading to a preferential attack of the ethyl group from one side. Studies on various chiral diamines have demonstrated that high enantioselectivities can be achieved in these transformations. researchgate.net The nature of the N-substituents and the backbone of the diamine are crucial in determining the level of stereocontrol. mdpi.com
Table 2: Illustrative Data for Chiral Diamine-Ligand Mediated Diethylzinc Addition to Benzaldehyde Data is generalized from studies on similar chiral diamines.
| Ligand | Ligand Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Chiral Diamine A | 5 | Toluene | 0 | 95 | 92 |
| Chiral Diamine B | 10 | Hexane | RT | 88 | 85 |
| Chiral Diamine C | 2 | Diethyl ether | -20 | 98 | 96 |
Modulating Catalytic Performance through Ligand Structural Variations (e.g., Alkyl Group Size, Ring Expansion)
The catalytic performance of this compound can be fine-tuned by systematic structural modifications. These variations can influence the steric and electronic properties of the ligand, thereby affecting its coordination to the metal center or its interaction with the substrates, which in turn impacts the activity and selectivity of the catalyst.
Variations in the size of the N-alkyl group on the pyrrolidine ring can significantly alter the steric environment around the catalytic center. Increasing the bulk of this group can enhance enantioselectivity by creating a more defined chiral pocket, which can lead to better discrimination between the two faces of the prochiral substrate. However, excessive steric hindrance may also impede substrate binding, leading to lower catalytic activity.
Expanding the piperidine ring to an azepane ring is another structural modification that can influence the ligand's properties. This ring expansion alters the bite angle and the conformational flexibility of the ligand upon chelation to a metal center. Such changes can have a profound effect on the geometry of the transition state and, consequently, on the enantioselectivity of the catalyzed reaction. Studies on the synthesis of piperidines from pyrrolidines have highlighted the importance of ring size in determining the stereochemical outcome of reactions. nih.gov
Stereoelectronic Effects on Ligand Efficiency and Stereoselectivity
The lone pair of electrons on each nitrogen atom is oriented in a specific spatial arrangement due to the chiral nature of the molecule. This orientation is critical for effective chelation and for the creation of a chiral electronic environment. The electron-donating properties of the N-methyl group on the pyrrolidine ring can influence the Lewis basicity of the adjacent nitrogen, thereby affecting its binding affinity and the electronic properties of the resulting metal complex.
Furthermore, the conformational rigidity of the bicyclic-like structure formed upon chelation is a key factor. C2-symmetric ligands, for instance, are known to be highly effective in asymmetric catalysis because they reduce the number of possible competing diastereomeric transition states. wikipedia.org While this compound is not C2-symmetric, the fixed stereocenter on the pyrrolidine ring provides a strong chiral directing group. The interplay between the steric hindrance provided by the alkyl groups and the electronic nature of the nitrogen atoms ultimately determines the energetic favorability of one transition state over another, leading to the observed enantioselectivity. nih.govrsc.org
Biological Activity: Mechanistic Insights and Target Interactions in Vitro Focus
Molecular Mechanism of Interaction with Biological Targets
The molecular mechanism of action for pyrrolidine (B122466) and piperidine-containing ligands is largely dictated by the spatial arrangement of their nitrogen atoms and other functional groups, which allows for specific interactions with biological targets. The basic nitrogen atoms in both the pyrrolidine and piperidine (B6355638) rings are often crucial for forming ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes. For instance, in G-protein coupled receptors (GPCRs), a conserved aspartic acid residue in transmembrane domain 3 is a key anchoring point for many amine-containing ligands. nih.gov
Ligand Binding Studies and Receptor Interaction Mechanisms
Analogs of 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine have been studied for their interaction with several important receptor families, including dopamine (B1211576), histamine (B1213489), and nicotinic acetylcholine (B1216132) receptors.
Dopamine Receptors: Substituted benzamides containing a pyrrolidinyl methyl group, which are structurally related to the target compound, have shown high affinity for D2 and D3 dopamine receptors. For example, (S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) displays very high affinity for D2 (Ki = 0.017 nM) and D3 (Ki = 0.022 nM) receptors. nih.gov The interaction with these receptors is driven by the fit of the molecule into the binding pocket, with the basic nitrogen of the pyrrolidine being a key interaction point. nih.gov Structure-activity relationship (SAR) studies of eticlopride-based analogs have demonstrated that modifications of the pyrrolidine nitrogen substituent can significantly impact binding affinity at both D2 and D3 receptors. nih.gov
Histamine Receptors: Piperidine and pyrrolidine moieties are common scaffolds in histamine receptor ligands. For histamine H1 receptor antagonists, the basic amine is a crucial feature for binding to a key aspartic acid residue (Asp107) in the receptor. nih.gov The tricyclic ring systems often found in first-generation antihistamines, which can be considered as constrained analogs of more flexible piperidine-containing structures, generally exhibit higher binding affinity and longer residence times at the H1 receptor. nih.gov For histamine H3 receptors, piperidine-based ligands have been shown to possess high affinity. The piperidine nitrogen is thought to interact with key residues like Glu206 in the binding pocket. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs): The N-methylpyrrolidine ring is a core component of nicotine (B1678760), the primary agonist of nAChRs. In analogs of nicotine, the protonated nitrogen of the pyrrolidine ring forms a critical cation-π interaction with a tryptophan residue in the aromatic box of the nAChR binding site. semanticscholar.org The stereochemistry of the pyrrolidine ring and its substituents significantly influences the binding affinity and selectivity for different nAChR subtypes, such as α4β2 and α7. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed that methylation at different positions can either enhance or reduce binding and agonist potency, depending on the receptor subtype. nih.gov For instance, 2'-methylation can enhance binding at α7 nAChRs. nih.gov
| Analog Class | Receptor Target | Key Findings | Reference |
|---|---|---|---|
| Substituted Benzamide-Pyrrolidines | Dopamine D2/D3 Receptors | High affinity (low nM to pM range) for D2 and D3 subtypes. The pyrrolidine nitrogen is a key binding element. | nih.govnih.gov |
| Piperidine-based H3 Ligands | Histamine H3 Receptors | Piperidine moiety is a critical structural feature for dual H3/σ1 receptor activity. | nih.gov |
| Methylnicotine Analogs | Nicotinic Acetylcholine Receptors (α4β2, α7) | Pyrrolidinium ring methylation significantly alters receptor affinity and selectivity. 2'-methylation enhances α7 binding. | nih.gov |
Enzyme Modulation and Inhibition Mechanisms
While specific data on the interaction of this compound with Type I signal peptidases or endocannabinoid hydrolases is not available, the broader classes of pyrrolidine and piperidine derivatives are known to interact with various enzymes.
Type I Signal Peptidases: These enzymes are essential for bacterial protein secretion and represent a potential antibiotic target. While specific inhibitors based on the pyrrolidine-piperidine scaffold are not prominently documented, the general mechanism of inhibitors involves mimicking the transition state of the peptide cleavage reaction.
Endocannabinoid Hydrolases: The endocannabinoid system includes the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), which degrade the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol, respectively. Inhibition of these enzymes is a therapeutic strategy for various conditions. While specific data on the target compound is lacking, other heterocyclic compounds are known to inhibit these enzymes.
Piperidine derivatives have been shown to act as inhibitors of other enzymes. For example, certain piperidine-containing compounds can inhibit monoamine oxidase B (MAO-B).
Structure-Activity Relationships in Bioactive Pyrrolidine and Piperidine Analogs
Conformational Constraints and Their Impact on Receptor Selectivity
Conformational constraint is a key strategy in medicinal chemistry to enhance binding affinity and receptor selectivity. By reducing the number of available conformations, the entropic penalty of binding is lowered, and the molecule can be locked into a bioactive conformation for a specific target.
In the context of nAChR ligands, the flexibility of the link between the pyridine (B92270) and pyrrolidine rings is a determinant of subtype selectivity. Pyrrolidine-based analogs of the α4β2 agonist A-84543 with varying flexibility in their aromatic portion show different selectivity profiles for α4β2 versus α3β4 nAChRs. semanticscholar.org The interaction with specific residues, such as β2-Phe119, which is not conserved across subtypes, is a key factor in achieving selectivity. semanticscholar.org
For histamine H1 receptor antagonists, tricyclic structures, which can be viewed as conformationally constrained analogs, generally exhibit longer residence times and higher affinities compared to their more flexible, non-tricyclic counterparts. nih.gov
Effects of Ring Modifications on Biological Activity
Modifications to the pyrrolidine or piperidine rings can have a profound impact on biological activity. This can include changing the ring size, introducing heteroatoms, or altering the degree of saturation.
One of the most common modifications is the replacement of a piperidine ring with a piperazine (B1678402) ring. This change can drastically alter the pharmacological profile of a compound. For instance, in a series of dual-target histamine H3 and sigma-1 receptor ligands, the piperidine moiety was found to be a critical structural element for high affinity at the sigma-1 receptor. Replacing the piperidine with a piperazine ring in one analog resulted in a significant loss of sigma-1 affinity while retaining high H3 receptor affinity. nih.gov This highlights how a seemingly minor change can dramatically shift receptor selectivity.
In another example, a study on telomerase inhibitors found that replacing a piperazine ring with a morpholine (B109124) or pyrrolidine group led to a noticeable decrease in activity. nih.gov
| Original Scaffold | Modified Scaffold | Biological Target | Effect on Activity | Reference |
|---|---|---|---|---|
| Piperidine | Piperazine | Sigma-1 Receptor | Significant decrease in affinity | nih.gov |
| Piperazine | Pyrrolidine/Morpholine | Telomerase | Noticeable decrease in inhibitory activity | nih.gov |
Influence of Substitution Patterns on Activity and Selectivity (e.g., on Phenyl Moieties)
The substitution pattern on aromatic rings attached to a pyrrolidine or piperidine core is a critical determinant of biological activity and selectivity.
In a series of pyrrolidine-2,5-dione derivatives, the nature and position of substituents on a phenyl ring were found to influence anticonvulsant activity. nih.gov For example, a 3-trifluoromethylphenylpiperazine fragment was shown to be beneficial for activity in the maximal electroshock (MES) test. nih.gov Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring and meta-substitution on another phenyl ring led to improved biological activity. nih.gov
In the context of pancreatic lipase inhibitors, hybrid aurones with a pyrrolidine moiety are more potent when their phenyl ring is either unsubstituted or substituted with electron-releasing groups (e.g., -CH3, -OCH3) compared to those with electron-withdrawing halogen substituents. mdpi.com
For substituted piperidine analogs with antioxidant properties, the presence of an OH group on a phenyl ring can have a synergistic effect. ajchem-a.com The position of electron-rich substituents on a benzyl (B1604629) group attached to a piperidine core was also found to be important for acetylcholinesterase inhibition, a key target in Alzheimer's disease therapy. ajchem-a.com
Application in Studying Biological Systems and Unraveling Interaction Pathways
The utility of a chemical compound in studying biological systems is contingent on its ability to interact with specific biological targets, thereby eliciting a measurable response. For derivatives of piperidine and pyrrolidine, these interactions can span a wide range of protein families, including enzymes, receptors, and ion channels. clinmedkaz.org The application of such compounds in in vitro settings is crucial for elucidating fundamental biological processes and for the initial stages of drug development.
Enzyme Inhibition Studies:
Derivatives of pyrrolidine have been investigated for their inhibitory effects on various enzymes. For instance, certain pyrrolidine-2,5-dione derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov In such studies, researchers typically perform in vitro assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). These values, often in the micromolar to nanomolar range, provide a quantitative measure of the compound's potency.
Interactive Data Table: Examples of Pyrrolidine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | In Vitro Activity (IC50) | Reference |
| Pyrrolidine-2,5-dione derivatives | Cyclooxygenase-2 (COX-2) | 0.98 µM (for most potent derivative) | nih.gov |
Receptor Binding Assays:
The piperidine moiety is a key pharmacophore in many ligands for various receptors in the central nervous system. For example, derivatives of 2,5-dimethoxyphenylpiperidine have been identified as selective agonists for the serotonin (B10506) 5-HT2A receptor. nih.gov Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Interactive Data Table: Examples of Piperidine Derivatives in Receptor Binding
| Compound Class | Target Receptor | In Vitro Affinity (Ki) | Reference |
| 2,5-Dimethoxyphenylpiperidines | Serotonin 5-HT2A Receptor | Not Specified | nih.gov |
Antimicrobial and Other Biological Activities:
Furthermore, various derivatives of both pyrrolidine and piperidine have been synthesized and evaluated for their antimicrobial properties against different strains of bacteria and fungi. researchgate.netuobasrah.edu.iq These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The diverse biological activities reported for the broader classes of piperidine and pyrrolidine compounds—ranging from anti-inflammatory and analgesic to antimicrobial—underscore the rich pharmacology associated with these heterocyclic systems. researchgate.netresearchgate.net While detailed research findings for this compound are not currently available, the established activities of its structural relatives suggest that it could serve as a valuable tool in chemical biology and medicinal chemistry for probing various biological pathways. Further in vitro studies would be necessary to elucidate its specific molecular targets and mechanisms of action.
Future Directions and Research Opportunities
Development of Novel and More Efficient Stereoselective Synthetic Routes
The synthesis of enantiomerically pure compounds like 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine is a critical area of research. While established methods exist, the pursuit of more efficient, atom-economical, and scalable stereoselective routes is a key objective for future research. Current strategies often rely on asymmetric hydrogenation or chiral resolution, but next-generation approaches could offer significant improvements.
Future research should focus on developing novel synthetic pathways that provide precise control over the stereochemistry at the chiral center of the pyrrolidine (B122466) ring. Promising areas for exploration include:
Asymmetric Cyclization Reactions: Developing new catalytic systems for the enantioselective cyclization of acyclic precursors could provide a more direct and efficient route to the chiral pyrrolidine core. mdpi.com Methods like transition metal-catalyzed intramolecular hydroamination or aminoboration could be adapted for this purpose. nih.gov
Organocatalysis: The use of small organic molecules as catalysts for the stereoselective construction of the pyrrolidine or piperidine (B6355638) rings offers a metal-free alternative to traditional methods. Proline-based catalysis, for instance, could be investigated to set the desired stereocenter.
Chemoenzymatic Synthesis: Integrating enzymatic reactions, such as those catalyzed by imine reductases or transaminases, could offer high enantioselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents.
[5+1] Annulation Methods: Advanced strategies, such as iridium-catalyzed hydrogen borrowing [5+1] annulation, could enable the stereoselective synthesis of substituted piperidines from simpler starting materials. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Asymmetric Cyclization | High atom economy, direct formation of the heterocyclic core. | Development of novel transition metal catalysts and ligands. nih.gov |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Design of new chiral organic catalysts for asymmetric cyclization. |
| Chemoenzymatic Methods | High stereoselectivity, mild reaction conditions, green chemistry. | Discovery and engineering of enzymes for specific transformations. |
| Advanced Annulation | Novel bond formations, access to complex piperidine structures. nih.gov | Exploration of catalyst systems for sequential cascade reactions. nih.gov |
Exploration of New Catalytic Applications for the Chiral Amine Scaffold
Chiral vicinal diamines are recognized as "privileged ligands" in asymmetric catalysis due to their ability to form stable chelate complexes with a wide range of metals. acs.orgresearchgate.net The this compound scaffold, with its two distinct amine environments (a tertiary amine in the pyrrolidine ring and a secondary amine in the piperidine ring), is an excellent candidate for development as a novel ligand for asymmetric synthesis. acs.org
Future research opportunities in this area include:
Metal-Catalyzed Asymmetric Reactions: The diamine can be explored as a ligand in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, allylic alkylation, and conjugate additions. chemrxiv.orgacs.org Its unique electronic and steric properties could lead to high levels of enantioselectivity in these transformations.
Organocatalysis: The secondary amine of the piperidine ring, in conjunction with the chiral pyrrolidine moiety, could function as an organocatalyst for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions.
Biomimetic Catalysis: The structure of the compound can be used as a foundation for designing small-molecule biomimetic catalysts that mimic the function of enzymes, potentially enabling highly selective transformations in environmentally benign solvents like water. chemrxiv.org
The modular nature of the scaffold allows for systematic modification of both the pyrrolidine and piperidine rings to fine-tune the ligand's properties for specific catalytic applications.
Advanced Mechanistic Investigations into Biological Interactions at a Molecular Level
The structural similarity of the this compound scaffold to nicotine (B1678760) suggests potential interactions with biological targets, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comblogspot.com Understanding these interactions at a molecular level is crucial for any potential therapeutic application.
Future research should employ a combination of computational and experimental techniques to elucidate the precise binding modes and functional consequences of this compound's interaction with relevant biological targets. mdpi.com Key areas for investigation include:
Computational Modeling and Docking: In silico studies can predict the binding affinity and orientation of the compound within the ligand-binding domains of various nAChR subtypes and other potential targets like monoamine oxidases. mdpi.comclinmedkaz.org These models can help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov
Radioligand Binding Assays: These experiments can quantify the binding affinity of the compound for specific receptor subtypes, providing essential data to validate computational predictions. mdpi.com
X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of the compound in complex with its biological target(s) would provide definitive, atomic-level insights into the binding mechanism, revealing the precise orientation of the ligand and the conformational changes it induces in the receptor.
Functional Assays: Techniques like two-electrode voltage-clamp experiments can be used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors, characterizing its functional activity. mdpi.com
These advanced investigations will be critical for understanding the compound's pharmacological profile and guiding the development of analogues with improved potency and selectivity.
Rational Design of Next-Generation Chiral Amines Based on Refined Structure-Activity Principles
A thorough understanding of the structure-activity relationships (SAR) is fundamental to the rational design of new molecules with enhanced properties. blogspot.com By systematically modifying the this compound scaffold and evaluating the effects on biological activity or catalytic performance, a detailed SAR map can be constructed.
Future research should focus on:
Systematic Analog Synthesis: A library of derivatives should be synthesized by modifying key positions on both the pyrrolidine and piperidine rings. For instance, substituents could be introduced on the rings, the N-methyl group could be altered, and the length of the methylene (B1212753) linker could be varied. blogspot.com
Pharmacophore Mapping: By analyzing the SAR data, the essential structural features required for activity (the pharmacophore) can be identified. blogspot.com This knowledge is crucial for designing new compounds with optimized interactions with a specific biological target or transition state in a catalytic reaction.
Property-Based Design: Beyond potency and selectivity, the rational design of next-generation compounds should also consider physicochemical properties that influence drug-likeness, such as solubility, lipophilicity, and metabolic stability. nih.gov
Ligand Efficiency Metrics: In both drug discovery and catalyst design, metrics such as lipophilic ligand efficiency (LLE) can be used to guide the design process towards compounds that achieve high potency without excessive lipophilicity, which often leads to undesirable properties.
| Structural Modification | Potential Impact | Guiding Principle |
|---|---|---|
| Substitution on Piperidine/Pyrrolidine Rings | Alter steric bulk, electronics, and hydrogen bonding potential. | Optimize interactions with target binding pockets. nih.gov |
| Variation of N-substituent on Pyrrolidine | Influence basicity (pKa) and overall lipophilicity. | Fine-tune affinity and pharmacokinetic properties. blogspot.com |
| Modification of Methylene Linker | Change the distance and relative orientation of the two rings. | Optimize fit within a receptor or catalytic active site. |
| Introduction of Additional Stereocenters | Create specific diastereomers with unique 3D shapes. | Enhance selectivity for specific receptor subtypes or enantiomeric products. |
By integrating these strategies, researchers can leverage the unique structural features of this compound to develop novel, highly effective chiral amines for a wide range of applications in medicine and chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(((S)-1-methylpyrrolidin-2-yl)methyl)piperidine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via alkylation of (S)-1-methylpyrrolidine-2-carbaldehyde with piperidine derivatives. Key steps include:
- Solvent selection : Dichloromethane or THF is preferred for maintaining reaction homogeneity .
- Catalysis : Use of NaBH(OAc)₃ for reductive amination improves stereochemical control .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity (>95%) .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hrs) enhances yields to ~75% .
Q. What spectroscopic methods are recommended for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include δ 2.8–3.2 ppm (piperidine N-CH₂) and δ 1.4–1.8 ppm (pyrrolidine methyl groups) .
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to verify enantiomeric excess (>99% for S-configuration) .
- X-ray crystallography : Resolves absolute configuration; intermolecular H-bonding patterns validate stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV: 5 ppm) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How does the chiral configuration of this compound influence its efficacy as a structural template in microporous aluminophosphate synthesis?
- Methodological Answer :
- Template role : The S-configuration directs the assembly of chiral 3D frameworks via H-bonding with phosphate tetrahedra. For example, it templates [AlPO₄]-based frameworks with 10-ring channels .
- Characterization : Powder XRD and TEM confirm pore uniformity (pore size: ~0.8 nm). TGA shows thermal stability up to 400°C .
- Comparative studies : Racemic analogs produce disordered structures, highlighting enantiomeric specificity .
Q. What strategies resolve contradictions in pharmacological data between this compound and its structural analogs?
- Methodological Answer :
- SAR analysis : Compare binding affinities at target receptors (e.g., σ-1 or NMDA) using radioligand assays. For example, the S-enantiomer shows 10× higher σ-1 affinity than R-configuration .
- Computational modeling : MD simulations (e.g., AutoDock Vina) predict steric clashes in analogs with bulkier substituents .
- In vitro validation : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize leads .
Q. How can spectroscopic and crystallographic data reconcile discrepancies in reported tautomeric forms of this compound derivatives?
- Methodological Answer :
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH protons at δ 5.2–5.8 ppm) to detect tautomeric equilibria .
- SC-XRD : Resolve tautomerism in single crystals; for example, keto-enol forms show distinct C=O (1.22 Å) vs. C–O (1.36 Å) bond lengths .
- DFT calculations : Compare experimental and computed IR spectra (e.g., B3LYP/6-31G*) to validate dominant tautomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
